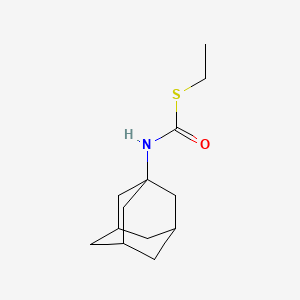![molecular formula C23H24O5 B5254636 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5254636.png)
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is a complex organic compound that features a cyclobutane ring substituted with diphenyl groups and a tetrahydrofuran-2-ylmethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring but lacks the cyclobutane and diphenyl groups.
Benzofuran derivatives: Contain a benzofuran ring and exhibit similar biological activities.
Pyrrolidine derivatives: Feature a five-membered nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring with diphenyl and tetrahydrofuran-2-ylmethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-6,8-11,17-21H,7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXCMFXNDTTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5254553.png)
![2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5254565.png)
![N-(4-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5254571.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5254581.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5254594.png)
![2,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5254597.png)
![3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5254613.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5254625.png)
![diethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5254631.png)
![propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate](/img/structure/B5254632.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5254643.png)
![4-methoxy-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5254656.png)

